

3-Methylstyrene CAS number and IUPAC name

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An In-depth Technical Guide to 3-Methylstyrene

Introduction

This technical guide provides a comprehensive overview of **3-Methylstyrene**, a significant aromatic hydrocarbon used as a chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analytical characterization.

Chemical Identity

- IUPAC Name: 1-ethenyl-3-methylbenzene[1]
- CAS Number: 100-80-1[1][2][3][4]
- Synonyms: 3-Vinyltoluene, m-Methylstyrene, Benzene, 1-ethenyl-3-methyl-, 1-Methyl-3-vinylbenzene[2][5][6]

Physicochemical Properties

The quantitative properties of **3-Methylstyrene** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀	[1][2]
Molecular Weight	118.18 g/mol	[3][4][5]
Melting Point	-82 to -81 °C	[2][5][7]
Boiling Point	170 to 171 °C	[2][5][7]
Density	0.89 g/mL at 25 °C	[5][7]
Refractive Index (n20/D)	1.541	[2][5][7]
Flash Point	51 °C (123.8 °F) - closed cup	[5]
Water Solubility	0.09 g/L at 20 °C	[7][8]
Solubility	Soluble in Methanol, Ether, Benzene, Acetone, Ethanol, Heptane.	[2][7][8]

Synthesis and Experimental Protocols

3-Methylstyrene can be synthesized through various methods. A common laboratory-scale synthesis involves a Palladium-catalyzed Heck reaction.

Synthesis of 3-Methylstyrene via Heck Reaction

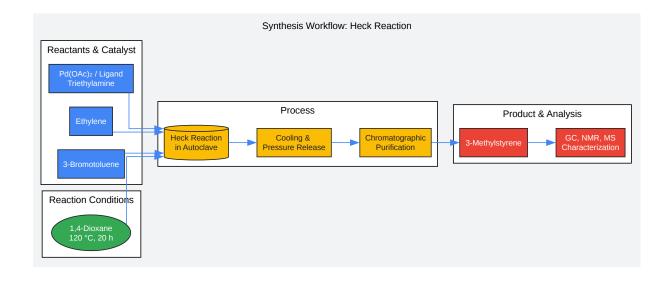
This protocol describes a general procedure for the synthesis of **3-Methylstyrene** from 3-bromotoluene and ethylene.

Experimental Protocol:

- Catalyst Preparation: In a 100 mL Schlenk vial, dissolve 0.75 mol% of palladium(II) acetate (Pd(OAc)₂) and 3.0 mol% of a suitable phosphine ligand in 14 mL of 1,4-dioxane.
- Reaction Setup: Transfer 2.0 mL of the catalyst stock solution to a 4 mL vial equipped with a septum, a needle, and a stirring bar.



- Addition of Reactants: To the vial, add 1 mmol of 3-bromotoluene and 1.5 equivalents of triethylamine (NEt₃).
- Pressurization: Place the vial in a 300 mL autoclave. Purge the autoclave with ethylene several times and then pressurize with 10 bar of ethylene.
- Reaction: Heat the reaction mixture to 120 °C and stir for 20 hours.
- Work-up: After cooling to room temperature, carefully release the pressure. The product can be purified by chromatography.
- Characterization: The final product is characterized by Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[1]



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Synthesis of **3-Methylstyrene** via Heck Reaction.

Analytical Characterization

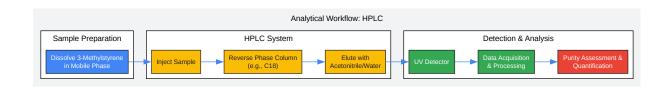


Accurate characterization of **3-Methylstyrene** is crucial for its use in research and development. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

- Method: Reverse Phase (RP) HPLC.[4]
- Column: A C18 column, such as Newcrom R1, is suitable.[4]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid is a common mobile phase. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Application: This method can be used for purity assessment and quantification. It is also scalable for preparative separation to isolate impurities.[4]



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General workflow for HPLC analysis of **3-Methylstyrene**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: A typical spectrum is acquired in deuterated chloroform (CDCl₃). The spectrum will show characteristic peaks for the vinyl protons, aromatic protons, and the methyl



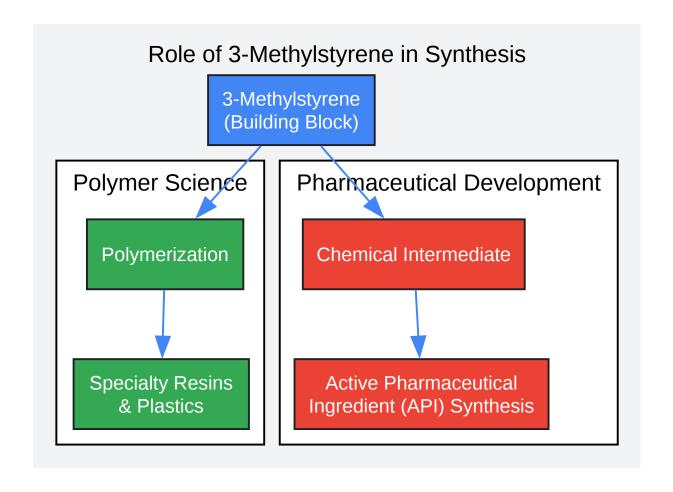
group protons.[9]

- 13C NMR: Provides information on the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy:
 - The IR spectrum of 3-Methylstyrene will exhibit characteristic absorption bands for C-H stretching of the vinyl group, aromatic C-H stretching, and C=C stretching of the aromatic ring and the vinyl group.[10][11]
- Mass Spectrometry (MS):
 - Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of 3-Methylstyrene (m/z = 118).[12] Fragmentation patterns can further confirm the structure.

Applications in Research and Drug Development

3-Methylstyrene serves as a versatile building block in organic synthesis. Its primary application is in the production of polymers and resins.[13] In the context of pharmaceuticals, it is used as a chemical intermediate for the synthesis of more complex molecules.[7][8]





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Logical relationship of **3-Methylstyrene** as an intermediate.

Safety and Handling

3-Methylstyrene is a flammable liquid and vapor and may be harmful if inhaled. It can cause skin and eye irritation.[3]

- Handling: Handle in a well-ventilated area, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][14]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is often stabilized with an inhibitor like 4-tert-butylcatechol or 3,5-di-tert-butylcatechol to prevent polymerization.



 Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[15]

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